molecular formula C14H11NO4 B12712005 Benzoic acid, 2-((aminocarbonyl)oxy)-, phenyl ester CAS No. 88599-33-1

Benzoic acid, 2-((aminocarbonyl)oxy)-, phenyl ester

Cat. No.: B12712005
CAS No.: 88599-33-1
M. Wt: 257.24 g/mol
InChI Key: LTQGRTJHOFHMJC-UHFFFAOYSA-N
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Description

Benzoic acid, 2-((aminocarbonyl)oxy)-, phenyl ester is an organic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-((aminocarbonyl)oxy)-, phenyl ester typically involves the esterification of benzoic acid derivatives with phenyl esters. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes, utilizing advanced equipment and technology to maintain consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce the compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-((aminocarbonyl)oxy)-, phenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce alcohols or amines .

Scientific Research Applications

Benzoic acid, 2-((aminocarbonyl)oxy)-, phenyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism by which benzoic acid, 2-((aminocarbonyl)oxy)-, phenyl ester exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological responses, depending on the context of its use. Detailed studies are required to fully elucidate the molecular mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 2-((aminocarbonyl)oxy)-, phenyl ester is unique due to its specific functional groups and the resulting chemical behavior.

Properties

CAS No.

88599-33-1

Molecular Formula

C14H11NO4

Molecular Weight

257.24 g/mol

IUPAC Name

phenyl 2-carbamoyloxybenzoate

InChI

InChI=1S/C14H11NO4/c15-14(17)19-12-9-5-4-8-11(12)13(16)18-10-6-2-1-3-7-10/h1-9H,(H2,15,17)

InChI Key

LTQGRTJHOFHMJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC(=O)N

Origin of Product

United States

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